REACTION_CXSMILES
|
[F:1][C:2]([F:17])([F:16])[C:3]([NH:5][C:6]1[CH:11]=[C:10]([N+:12]([O-])=O)[CH:9]=[CH:8][C:7]=1[CH3:15])=[O:4]>C(OCC)(=O)C>[NH2:12][C:10]1[CH:9]=[CH:8][C:7]([CH3:15])=[C:6]([NH:5][C:3](=[O:4])[C:2]([F:1])([F:16])[F:17])[CH:11]=1
|
Name
|
|
Quantity
|
3.91 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])C)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
The vessel was shaken for 12 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
flushed with argon
|
Type
|
ADDITION
|
Details
|
Palladium on carbon (400 mg) was added
|
Type
|
CUSTOM
|
Details
|
the catalyst was removed by filtration through celite
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=CC(=C(C1)NC(C(F)(F)F)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.27 g | |
YIELD: CALCULATEDPERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |